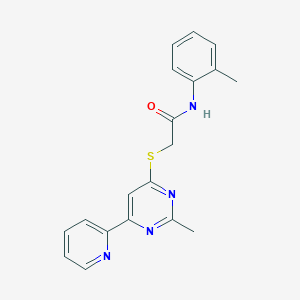
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide, also known as MPT0G211, is a small molecule compound that has been gaining attention in the field of cancer research. It is a potential anticancer agent that has shown promising results in preclinical studies.
Applications De Recherche Scientifique
Crystal Structure Analysis
Research has shown that compounds similar to 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide demonstrate unique crystal structures, which are significant in understanding their physical and chemical properties. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal folded conformations and intramolecular hydrogen bonding, which stabilize their structure (Subasri et al., 2016).
Antimicrobial Synthesis
The synthesis of antimicrobial agents using pyridines, pyrimidinones, oxazinones, and derivatives is another significant research area. A series of these compounds have been synthesized using citrazinic acid, demonstrating good antibacterial and antifungal activities (Hossan et al., 2012).
Anticancer Activity
Compounds structurally related to 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide have been studied for their anticancer activities. For example, N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid, a similar compound, showed significant in vitro and in vivo anticancer activity (Su et al., 1986).
Histamine Receptor Ligands
Research in medicinal chemistry has explored the use of 2-aminopyrimidines, similar to the compound , as ligands for histamine H4 receptors. These studies aim to optimize the potency of these compounds for potential therapeutic applications (Altenbach et al., 2008).
Polymeric Coordination Complexes
The interaction of tautomeric amidines with other compounds to form mixtures of pyrimidine and piperidone derivatives and polymeric coordination complexes is another area of study. This research helps in understanding the complex chemical reactions and structures involved (Klimova et al., 2013).
Glycosidic Coupling Reactions
Studies on pyrimidin-2-yl 1-thio-β-d-glycopyranosides, which are chemically related to the compound, have contributed to the understanding of glycosidic coupling reactions. These reactions are crucial for synthesizing specific disaccharides (Chen & Kong, 1995).
Novel Pyridopyrimidinones Synthesis
Research on 2-acetoacetamidopyridines interacting with phosgene has led to the development of novel 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones. Such studies are significant in expanding the chemical library of pyridopyrimidinones (Yale & Spitzmiller, 1977).
Antianaphylactic Activity
Certain derivatives of thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antianaphylactic activity. This research contributes to the development of new therapeutic agents (Wagner et al., 1993).
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-13-7-3-4-8-15(13)23-18(24)12-25-19-11-17(21-14(2)22-19)16-9-5-6-10-20-16/h3-11H,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRHTQIMKFMCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

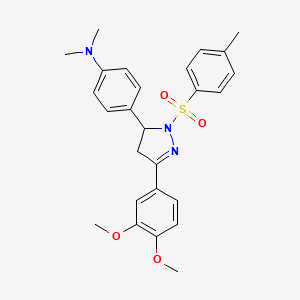
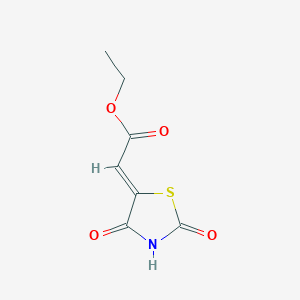

![N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429561.png)
![N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2429563.png)
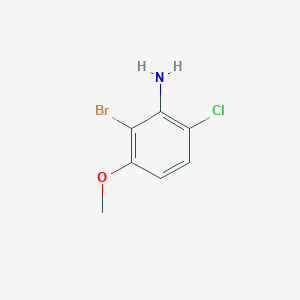
![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2429565.png)
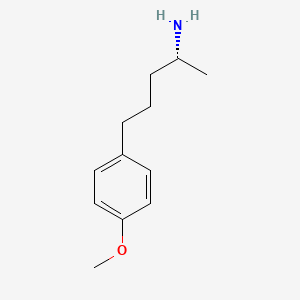
![2-(4-chlorophenyl)hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione](/img/structure/B2429568.png)
![6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B2429569.png)
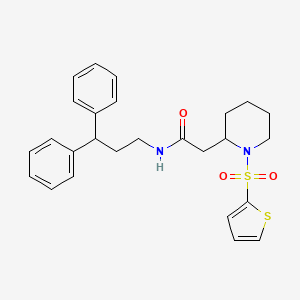
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2429574.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2429577.png)